![molecular formula C15H20N2O2 B12840977 Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, which is further functionalized with an amino group and a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Benzyl Group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using benzyl halides.
Formation of the Carbamate: The final step involves the reaction of the amine with a chloroformate to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and high-pressure hydrogenation for the reduction steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the carbamate group, potentially converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or modified carbamates.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential as a pharmacophore. Its bicyclic structure and functional groups could interact with biological targets, making it a candidate for drug development, particularly in the areas of enzyme inhibition or receptor modulation.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用机制
The mechanism by which Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bicyclic structure could provide a rigid framework that enhances binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Benzyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
- Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
Uniqueness
Compared to similar compounds, Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate is unique due to the presence of the amino group, which can participate in a wider range of chemical reactions and interactions. This makes it more versatile for applications in medicinal chemistry and materials science.
属性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
benzyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-14-6-8-15(11-14,9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11,16H2,(H,17,18) |
InChI 键 |
ZBSHLSVNDUWEGB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(C2)N)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
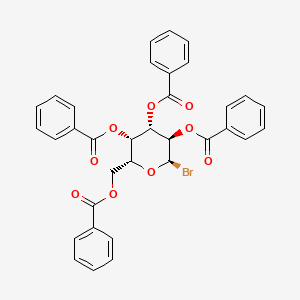
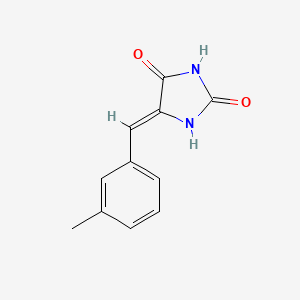
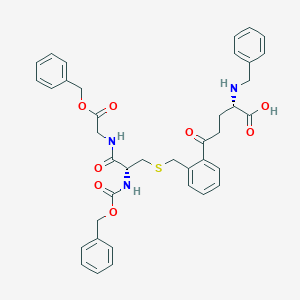
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
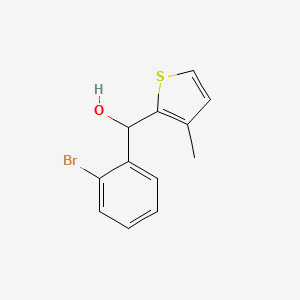
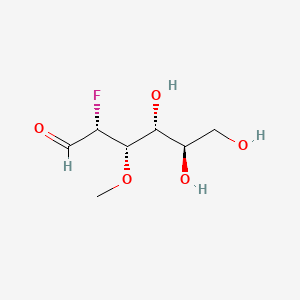
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12840941.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)

![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
